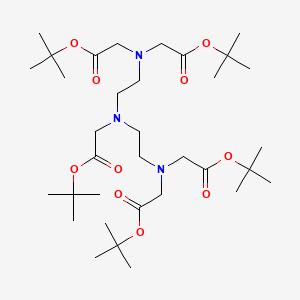![molecular formula C13H13ClN2O B1396753 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338658-76-6](/img/structure/B1396753.png)
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Overview
Description
“7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one” can be inferred from its name. It contains a naphthyridine ring, which is a nitrogen-containing heterocyclic compound .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthetic pathways for derivatives of 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one. For instance, the intramolecular Heck reaction has been used for a facile sequential one-pot synthesis of 1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines (Puchakayala Bharath Kumar Reddy et al., 2018). Additionally, dibenzo[b,h][1,6]naphthyridines have been synthesized in one pot via sequential condensation reactions (K. Okuma et al., 2014).
Chemical Transformations : The compound and its derivatives undergo various chemical transformations. For example, 10-Cyanotetrahydrobenzo[b][1,6]naphthyridines have been shown to undergo additions and rearrangements, yielding different molecular structures (L. Voskressensky et al., 2005).
Biological Applications
Synthesis of Biologically Active Compounds : This compound has been used in the synthesis of novel derivatives that show potential as Monoamine Oxidase (MAO) inhibitors, indicating its use in pharmacological contexts (L. Kulikova et al., 2023).
Synthesis of Fluorescent DNA-Binding Compounds : 6-Methyl-1,6-dibenzonaphthyridinium triflates derived from the compound have been found to exhibit strong fluorescence, with potential applications in DNA interaction studies (K. Okuma et al., 2014).
Photocyclization and Polycyclic Heterocyclic Systems
Photocyclization Processes : The compound has been utilized in the synthesis of complex heterocyclic ring systems via photocyclization, contributing to the development of novel compounds with potential biological applications (M. Musmar et al., 1991).
Development of New Heterocyclic Systems : It has been a key component in synthesizing new heterocyclic systems with diverse properties, such as 5,6-Dihydrodibenzo[b,h][1,6]naphthyridines, through catalyzed reactions (Isravel Muthukrishnan et al., 2016).
properties
IUPAC Name |
7-chloro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-7-10(14)3-2-8-12(7)16-11-4-5-15-6-9(11)13(8)17/h2-3,15H,4-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMJZSKUMMNBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CNCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)











